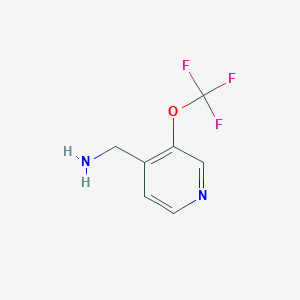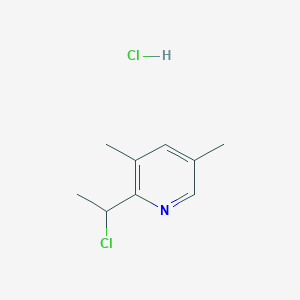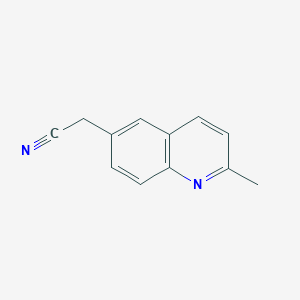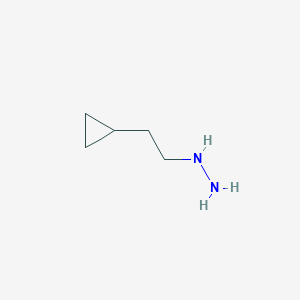
(2-Cyclopropylethyl)hydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Cyclopropylethyl)hydrazine is an organic compound with the molecular formula C5H12N2. It is a hydrazine derivative, characterized by the presence of a cyclopropyl group attached to the ethyl chain. This compound is of interest in various fields of chemistry and industry due to its unique structural properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of (2-Cyclopropylethyl)hydrazine typically involves the reaction of cyclopropylmethyl bromide with hydrazine hydrate. The reaction is carried out in an organic solvent such as ethanol, under reflux conditions. The product is then purified through distillation or recrystallization .
Industrial Production Methods
For industrial production, a more scalable method involves the reaction of cyclopropylmethyl chloride with hydrazine in the presence of a base such as sodium hydroxide. This method is advantageous due to its higher yield and simplicity, making it suitable for large-scale synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
(2-Cyclopropylethyl)hydrazine undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding azines or other nitrogen-containing compounds.
Reduction: It can be reduced to form simpler amines.
Substitution: It can participate in nucleophilic substitution reactions, where the hydrazine group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure high yields and selectivity .
Major Products Formed
The major products formed from these reactions include azines, amines, and substituted hydrazines, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
(2-Cyclopropylethyl)hydrazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activity and interactions with various biomolecules.
Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals with hydrazine moieties.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (2-Cyclopropylethyl)hydrazine involves its interaction with various molecular targets. It can act as a nucleophile, attacking electrophilic centers in other molecules. This reactivity is due to the presence of the hydrazine group, which can donate electron pairs to form new bonds. The cyclopropyl group also contributes to its reactivity by providing steric hindrance and electronic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2-Thienylmethyl)hydrazine
- (3-Ethoxypropyl)hydrazine
- (4,4,4-Trifluorobutyl)hydrazine
- (2-Isopropoxyethyl)hydrazine
Uniqueness
(2-Cyclopropylethyl)hydrazine is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it more reactive in certain chemical reactions compared to its analogs. Additionally, the cyclopropyl group can influence the compound’s biological activity, making it a valuable compound for research and industrial applications .
Propriétés
Formule moléculaire |
C5H12N2 |
|---|---|
Poids moléculaire |
100.16 g/mol |
Nom IUPAC |
2-cyclopropylethylhydrazine |
InChI |
InChI=1S/C5H12N2/c6-7-4-3-5-1-2-5/h5,7H,1-4,6H2 |
Clé InChI |
QAOWYJVFRBBVHC-UHFFFAOYSA-N |
SMILES canonique |
C1CC1CCNN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


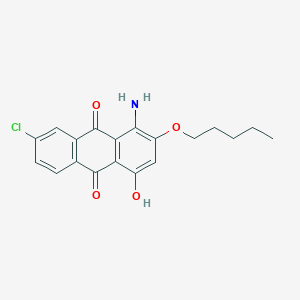
![1,4-Dioxaspiro[4.4]nonane-2,3-dimethanamine, (2R-trans)-](/img/structure/B13132375.png)
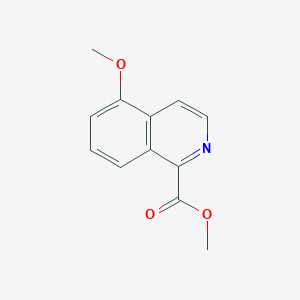
![6-Fluoroimidazo[1,2-a]pyrimidin-3-amine](/img/structure/B13132378.png)
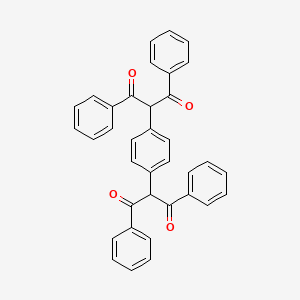
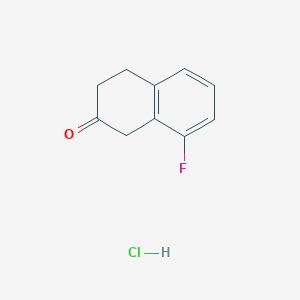

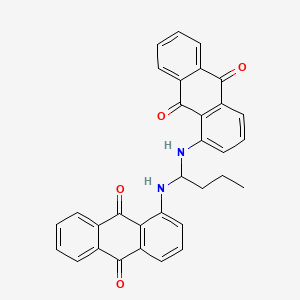
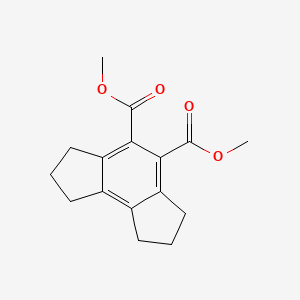
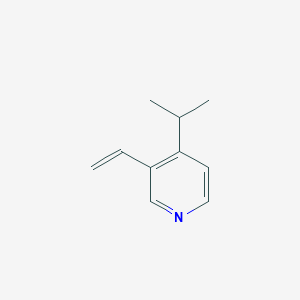
![(4-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine](/img/structure/B13132441.png)
